molecular formula C20H24N2O4S B2981260 4-ethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 941939-69-1

4-ethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2981260
CAS No.: 941939-69-1
M. Wt: 388.48
InChI Key: AYVQZTKANLDXSW-UHFFFAOYSA-N
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Description

4-ethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with an ethoxy group at the 4-position and a 4-methyl-3-(2-oxopiperidin-1-yl)phenyl moiety at the N-position.

Properties

IUPAC Name

4-ethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-3-26-17-9-11-18(12-10-17)27(24,25)21-16-8-7-15(2)19(14-16)22-13-5-4-6-20(22)23/h7-12,14,21H,3-6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVQZTKANLDXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Compounds with Heterocyclic Substituents

4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide
  • Structure : Features a 5-methyl-1,2-oxazol-3-yl group linked via sulfamoyl to the phenyl ring.
  • Key Differences : Replaces the 2-oxopiperidin group with an oxazole ring, introducing aromaticity and reduced steric bulk.
  • Activity : Synthesized for antimicrobial screening, demonstrating the role of oxazole in enhancing bioactivity .
  • Physicochemical Properties : Lower molecular weight (MW: ~434 g/mol) compared to the target compound (inferred MW: ~433–485 g/mol) due to simpler substituents .
(S)-3-(1,3-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazin-5-yl)-4-ethoxy-N-(2-hydroxypropyl)-benzenesulfonamide
  • Structure : Contains a pyrazolo-triazine heterocycle and a 2-hydroxypropyl group.
  • Key Differences : The pyrazolo-triazine group may enhance π-π stacking interactions, while the hydroxypropyl substituent increases hydrophilicity.
  • Activity : Likely optimized for kinase inhibition or anticancer applications, contrasting with the antimicrobial focus of oxazole derivatives .
4-ethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
  • Structure : Includes a pyridazinyl group with a methylsulfonyl substituent.
  • Physicochemical Properties : Higher MW (433.5 g/mol) due to the pyridazinyl-sulfonyl moiety, which may reduce bioavailability compared to the target compound .

Compounds with Alkoxy Substituents

N-(4-Methoxyphenyl)benzenesulfonamide
  • Structure : Simplest analog with a methoxy group at the 4-position.
  • Key Differences : Methoxy substituent reduces lipophilicity (logP ~1.5) compared to ethoxy (logP ~2.0), impacting membrane permeability.
  • Activity : Studied for general sulfonamide bioactivity, with methoxy providing moderate electronic effects .
4-ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide
  • Structure : Ethoxy group retained, but the N-substituent is a thiophenemethyl group.
  • Physicochemical Properties: MW 297.4 g/mol, lower than the target compound due to the absence of a piperidinone ring .

Pharmacologically Active Derivatives

Sildenafil-descarbon-desmethyl Hydrochloride
  • Structure : Contains a pyrazolo-pyrimidinyl group and ethoxy-substituted benzenesulfonamide.
  • Key Differences : Designed as a phosphodiesterase inhibitor, highlighting how heterocyclic systems dictate therapeutic application.
  • Activity : Demonstrates the ethoxy group’s compatibility with central nervous system targets .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula MW (g/mol) Key Substituents Potential Activity
Target Compound C21H25N3O4S (inferred) ~433–485 4-ethoxy, 2-oxopiperidin Kinase inhibition
4-Methyl-N-{4-[(5-methyloxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide C18H17N3O4S2 407.5 Oxazole, methyl Antimicrobial
(S)-Pyrazolo-triazine derivative C17H22N6O4S 406.1 Pyrazolo-triazine, hydroxypropyl Kinase inhibition
4-ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide C13H15NO3S2 297.4 Ethoxy, thiophene Undisclosed
Sildenafil-descarbon-desmethyl HCl C16H19N3O4S·HCl 485.0 Pyrazolo-pyrimidinyl, ethoxy Phosphodiesterase inhibition

Research Findings and Trends

  • Substituent Impact : Ethoxy groups consistently improve lipophilicity, while heterocycles like oxazole or pyridazine modulate target specificity .
  • Bioactivity Correlation : Antimicrobial activity is associated with smaller heterocycles (e.g., oxazole), whereas kinase inhibition requires bulkier systems (e.g., pyrazolo-triazine) .
  • Metabolic Considerations: Piperidinone and thiophene substituents may enhance metabolic stability compared to methoxy or hydroxypropyl groups .

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